Diethyl bromomalonate

Description

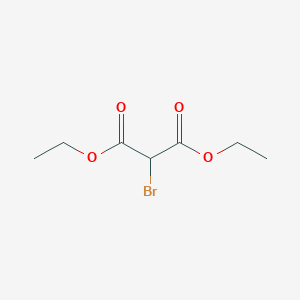

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-bromopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJVDWXUKLTFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060992 | |

| Record name | Propanedioic acid, 2-bromo-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | Diethyl bromomalonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

685-87-0 | |

| Record name | Diethyl bromomalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl bromomalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl bromomalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-bromo-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, 2-bromo-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl bromomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL BROMOMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN4643QTM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diethyl Bromomalonate and Its Precursors

Classical Synthesis Routes

Traditional methods for the synthesis of diethyl bromomalonate have been widely used and are well-documented in chemical literature. These routes often employ readily available reagents and straightforward procedures.

A long-standing and conventional method for preparing diethyl bromomalonate is the direct bromination of diethyl malonate using molecular bromine, often facilitated by light. chemicalbook.comrsc.org This reaction is typically carried out in an inert solvent, such as carbon tetrachloride. chemicalbook.comorgsyn.org The process involves the generation of bromine radicals under light irradiation, which then react with diethyl malonate. acs.org

The reaction proceeds by mixing diethyl malonate with a slight excess of bromine in a suitable solvent. orgsyn.org The mixture is then exposed to a light source, which initiates the radical chain reaction. The reaction is refluxed until the evolution of hydrogen bromide gas ceases, indicating the completion of the reaction. orgsyn.org Subsequent workup involves washing with a sodium carbonate solution to neutralize the acid and remove unreacted bromine, followed by distillation under reduced pressure to purify the product. orgsyn.org Yields for this method have been reported to be in the range of 62% to 99%. rsc.orgethz.ch

A detailed procedure involves dissolving diethyl malonate in carbon tetrachloride and then adding a solution of bromine. orgsyn.org The reaction is initiated with a light source and refluxed for approximately one hour. orgsyn.org Purification by vacuum distillation yields the final product. chemicalbook.comorgsyn.org

Another classical approach involves the reaction of diethyl malonate with bromotrichloromethane (B165885) in the presence of a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). chemicalbook.com This method is typically performed in a solvent like benzene (B151609) at a controlled temperature of 0 °C. chemicalbook.com The DBU acts as a base to deprotonate the diethyl malonate, forming a malonate anion. This anion then acts as a nucleophile, attacking the bromine atom of bromotrichloromethane to yield diethyl bromomalonate. This method is also utilized in the synthesis of fullerene derivatives where the bromomalonate is generated in situ. psu.edu

Novel and Green Synthetic Approaches

A significant advancement in the synthesis of related compounds involves the use of visible light without the need for a traditional photocatalyst. rsc.orgrsc.orgresearchgate.net These methods often rely on the formation of an electron donor-acceptor (EDA) complex between the substrate and an additive, such as a base. rsc.org The absorption of visible light by this complex initiates the reaction. rsc.org

For instance, a green and efficient method for the C-3 functionalization of indoles with diethyl bromomalonate has been developed using visible light without any photocatalyst or ligand. rsc.orgrsc.org The reaction is believed to proceed via a radical process initiated by the formation of an EDA complex between diethyl bromomalonate and a base. rsc.org While this example demonstrates the reactivity of diethyl bromomalonate under these conditions, the direct synthesis of diethyl bromomalonate itself using a photocatalyst-free visible-light approach from diethyl malonate is an area of ongoing research. Such methods have the potential to offer a more sustainable alternative to traditional light-induced bromination. mdpi.comnih.govnih.gov

Mechanochemistry, which involves chemical reactions induced by mechanical energy, has emerged as a powerful tool for green synthesis. cardiff.ac.uk Solvent-free reactions, often conducted using techniques like ball milling, offer significant environmental benefits by eliminating the need for solvents. tandfonline.comacs.org

The reaction of fullerenes with diethyl bromomalonate has been successfully carried out under high-speed vibration milling conditions in the absence of a solvent. tandfonline.comacs.org In these reactions, an inorganic base promotes the formation of methanofullerenes in good yields. tandfonline.com While this demonstrates the utility of diethyl bromomalonate in mechanochemical reactions, the direct solvent-free synthesis of diethyl bromomalonate from diethyl malonate is a promising area for future development. The principles of mechanochemistry could potentially be applied to the bromination of diethyl malonate, offering a cleaner and more efficient production method. cardiff.ac.uk

Comparison of Synthetic Efficiencies and Selectivities

The choice of synthetic method for diethyl bromomalonate depends on various factors, including yield, selectivity, reaction conditions, and environmental impact. Below is a comparison of the different approaches.

| Synthetic Method | Reagents | Conditions | Yield | Advantages | Limitations |

| Light-Induced Bromination | Diethyl Malonate, Bromine | Carbon Tetrachloride, Light, Reflux | 62-99% rsc.orgethz.ch | High yield, well-established | Use of toxic solvent (CCl4), corrosive HBr byproduct orgsyn.org |

| Base-Mediated Bromination | Diethyl Malonate, Bromotrichloromethane, DBU | Benzene, 0 °C | - | Milder conditions | Use of hazardous benzene solvent chemicalbook.com |

| Visible-Light Induced (Related Reactions) | Substrate, Diethyl Bromomalonate, Base | Visible Light, Green Solvent | - | Photocatalyst-free, energy-efficient, green rsc.orgrsc.org | Direct synthesis not yet fully developed |

| Solvent-Free Mechanochemistry (Related Reactions) | Substrate, Diethyl Bromomalonate, Inorganic Base | Ball-milling, 30 Hz | High | Solvent-free, reduced waste tandfonline.com | Direct synthesis needs further research |

The classical light-induced bromination offers high yields but suffers from the use of hazardous materials. The base-mediated route provides an alternative, though it also employs a toxic solvent. The novel visible-light and mechanochemical approaches show great promise for developing more sustainable and efficient syntheses of diethyl bromomalonate, aligning with the principles of green chemistry. Further research in these areas is expected to lead to cleaner production methods for this important chemical intermediate.

Preparation of Related Malonate Derivatives (e.g., Diethyl Dibromomalonate)

The synthesis of malonate derivatives extends beyond mono-bromination to include di-halogenated and mixed-halogenated species. These compounds serve as versatile intermediates in organic synthesis. The primary precursor for many of these derivatives is diethyl malonate or its mono-halogenated counterpart, diethyl bromomalonate.

Diethyl Dibromomalonate

The most direct related derivative is diethyl dibromomalonate. Its preparation is straightforward and typically involves the further bromination of a malonic ester.

From Diethyl Malonate : Diethyl dibromomalonate can be prepared with a high yield of 95% by reacting diethyl malonate directly with bromine. chemicalbook.comepo.org This reaction extends the principle of alpha-halogenation past the mono-substituted product.

As a Byproduct : During the synthesis of diethyl bromomalonate from diethyl malonate and bromine, diethyl dibromomalonate is often formed as a higher-boiling byproduct. orgsyn.org Its formation is favored by the use of an excess of bromine. orgsyn.org

Mixed Dihalogenated Malonates

Research has also focused on the synthesis of various dihalogenated diethyl malonates, including those with mixed halogen substituents. A systematic study detailed the halogenation reactions to create diverse brominated, chlorinated, and fluorinated diethyl malonates starting from either diethyl malonate or diethyl bromomalonate. rsc.org

The general approach involves sequential halogenation. For instance, diethyl bromomalonate can be chlorinated to yield diethyl bromochloromalonate, or fluorinated to produce diethyl bromofluoromalonate. rsc.org The synthesis of diethyl chloromalonate can be achieved by treating diethyl bromomalonate with a chlorine source, effectively displacing the bromine atom. rsc.org

The following table summarizes the synthesis of several key dihalogenated malonate derivatives. rsc.org

| Product | Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Diethyl Dibromomalonate | Diethyl Malonate | Bromine (Br₂) | 95% | chemicalbook.com |

| Diethyl Chloromalonate | Diethyl Bromomalonate | Chlorine source | 99% | rsc.org |

| Diethyl Bromochloromalonate | Diethyl Bromomalonate | Sodium hypochlorite (B82951) solution, Acetone (B3395972), Acetic Acid, 0 °C | ~99% | rsc.org |

| Diethyl Bromofluoromalonate | Diethyl Bromomalonate | Sodium hydride, THF; then N-fluoro-2,4,6-trimethylpyridinium triflate, 0 °C | 86% | rsc.org |

| Diethyl Chlorofluoromalonate | Diethyl Chloromalonate | Fluorinating agent | 73% | rsc.org |

Other related derivatives include diethyl 2-(2-methylhydrazono)malonate , which can be synthesized from a mixture of diethyl bromomalonate and diethyl dibromomalonate by reacting it with methylhydrazine in ethanol (B145695) and acetic acid. epo.orggoogle.com Another example is the formation of tetraethyl 1,1,2,2-ethanetetracarboxylate from the reaction of diethyl bromomalonate with sodium diethyl phosphite (B83602) in ether. acs.org

Reactivity and Reaction Mechanisms Involving Diethyl Bromomalonate

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile displaces a leaving group. byjus.com Diethyl bromomalonate can act as an electrophile in these reactions, where the bromide ion serves as the leaving group. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate, nucleophile, solvent, and leaving group. libretexts.orgorganic-chemistry.org

In a typical S(_N)2 reaction, a strong nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemistry in a single, concerted step. byjus.comyoutube.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

One notable example of diethyl bromomalonate undergoing nucleophilic substitution is in the alkylation of enolate ions, a key step in the malonic ester synthesis for preparing carboxylic acids. libretexts.orglibretexts.org The enolate ion, a potent nucleophile, attacks the electrophilic carbon of diethyl bromomalonate, displacing the bromide in an S(_N)2 fashion. libretexts.org This reaction is subject to the typical constraints of S(_N)2 reactions, favoring primary or methyl halides as the alkylating agent to avoid competing elimination reactions. libretexts.org Another documented nucleophilic substitution involves the reaction of diethyl bromomalonate with sodium phenoxide, which can yield both mono- and diphenoxymalonates, with the product ratio being influenced by the solvent system. creighton.edu

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reaction Type |

| Diethyl malonate enolate | 1-bromobutane | 18-crown-6 (Phase Transfer Catalyst), Potassium carbonate | 2-(n-butyl)-diethyl malonate | S(_N)2 Alkylation scribd.com |

| Diethyl bromomalonate | Sodium phenoxide | Varies (solvent dependent) | Diethyl monophenoxymalonate and Diethyl diphenoxymalonate | Nucleophilic Substitution creighton.edu |

Radical Reactions

Diethyl bromomalonate is also a participant in various radical reactions, where the carbon-bromine bond can undergo homolytic cleavage to generate a malonate radical. These reactions are typically initiated by light, heat, or a radical initiator.

A visible-light-induced, photocatalyst-free C-3 functionalization of indoles with diethyl bromomalonate has been developed. rsc.org Mechanistic studies, including control experiments and density functional theory (DFT) calculations, suggest that this transformation proceeds through a halogen bond (XB)-promoted radical process. The formation of an electron-donor-acceptor (EDA) complex between diethyl bromomalonate and a base is crucial for initiating the reaction. rsc.org

| Reactant 1 | Reactant 2 | Conditions | Key Intermediate | Product |

| Indole (B1671886) | Diethyl bromomalonate | Visible light, Base | EDA complex, Malonate radical | α-indolyl diethyl malonates |

Free radical addition is an addition reaction involving free radical intermediates. wikipedia.org Diethyl bromomalonate can add across unsaturated systems, such as alkenes. For instance, in the presence of dibenzoyl peroxide as an initiator, diethyl bromomalonate adds to vinyltrimethylsilane. This reaction yields the diethyl ester of (2-bromo-2-trimethylsilylethyl)malonic acid. researchgate.net The reactivity of diethyl dibromomalonate in this type of addition is noted to be higher than that of diethyl bromomalonate. researchgate.net

| Alkene | Radical Source | Initiator | Product |

| Vinyltrimethylsilane | Diethyl bromomalonate | Dibenzoyl peroxide | Diethyl (2-bromo-2-trimethylsilylethyl)malonate researchgate.net |

An efficient method for the tertiary alkylation of ketones has been reported using diethyl bromomalonate as the source of the tertiary alkyl group. researchgate.net This process utilizes a dual catalyst system, combining a copper catalyst and an organocatalyst (pyrrolidine). The reaction involves the addition of a tertiary alkyl radical, generated from diethyl bromomalonate, to an enamine intermediate. Mechanistic investigations have highlighted the catalytically generated enamine as a key intermediate in the reaction cycle. researchgate.net This method provides a route to synthesize substituted 1,4-dicarbonyl compounds containing quaternary carbon centers. researchgate.net

| Carbonyl Compound | Alkylating Agent | Catalyst System | Key Intermediates | Product |

| Ketone | Diethyl bromomalonate | Copper and Pyrrolidine | α-tertiary alkyl radical, Enamine | Substituted 1,4-dicarbonyl compound researchgate.net |

Conjugate Addition Reactions

In conjugate addition reactions, a nucleophile adds to a 1,4-unsaturated system, such as an α,β-unsaturated carbonyl compound or nitroalkene.

A highly enantioselective synthesis of nitrocyclopropanes has been achieved through the organocatalytic conjugate addition of bromomalonates to α,β-unsaturated nitroalkenes. acs.orgnih.govfigshare.com In this process, 6'-demethyl quinine (B1679958) serves as an efficient catalyst. The reaction proceeds with excellent enantioselectivities and diastereoselectivities, affording good yields for a range of aryl and heteroaryl nitroethylenes. acs.orgnih.gov This reaction is a key step in a tandem sequence that leads to the formation of the cyclopropane (B1198618) ring.

| Nucleophile | Electrophile | Catalyst | Product | Key Features |

| Dimethyl bromomalonate | α,β-Unsaturated nitroalkenes | 6'-Demethyl quinine | Nitrocyclopropanes | High enantioselectivity, High diastereoselectivity, Good yields acs.orgnih.gov |

Michael Addition Reactions

First, a base abstracts the acidic α-proton from diethyl bromomalonate, generating a resonance-stabilized carbanion (enolate). wikipedia.orgaskfilo.com This nucleophilic enolate then attacks the β-carbon of the Michael acceptor in a conjugate (or 1,4-addition) fashion. masterorganicchemistry.comaskfilo.com This step forms a new carbon-carbon bond and results in a new enolate intermediate. wikipedia.org Finally, this intermediate is protonated by the conjugate acid of the base or the solvent to yield the final Michael adduct. wikipedia.orgaskfilo.com

A key application of this reactivity is seen in the synthesis of complex cyclic molecules. For instance, the organocatalytic conjugate addition of bromomalonate to α,β-unsaturated nitroalkenes is the initial step in the highly enantioselective synthesis of nitrocyclopropanes. acs.orgresearchgate.netfigshare.com In this sequence, the Michael addition of the bromomalonate enolate to the nitroalkene precedes an intramolecular cyclization step. acs.orgresearchgate.net

Cyclization Reactions

Diethyl bromomalonate is a key reagent in the asymmetric cyclopropanation of chalcones, proceeding through a Michael Initiated Ring Closing (MIRC) reaction. nih.govnih.gov This transformation is effectively catalyzed by chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids. nih.govrsc.org The reaction has been developed to produce highly substituted cyclopropanes with significant enantioselectivity. rsc.org

The success of this reaction often relies on carefully optimized conditions, such as using a biphasic liquid/liquid system. nih.govnih.gov A free hydroxyl group on the cinchona alkaloid catalyst is crucial for achieving high stereocontrol. nih.gov This hydroxyl group is thought to coordinate with either the bromomalonate nucleophile or the chalcone, leading to a highly organized transition state. nih.gov The reaction works well for chalcones that are electron-neutral or electron-deficient, affording products in high yields and good enantiomeric ratios. nih.govnih.gov However, electron-rich chalcones have shown lower reactivity in this transformation. nih.gov

| Chalcone Substituent (Ar) | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|

| Phenyl | 98 | 91:9 |

| 4-Chlorophenyl | 95 | 90:10 |

| 4-Nitrophenyl | 85 | 89:11 |

| 2-Naphthyl | 92 | 90:10 |

The synthesis of highly enantiopure nitrocyclopropanes can be achieved through a reaction involving bromomalonate and nitroalkenes. acs.orgacs.orgsigmaaldrich.com This process occurs via an organocatalytic conjugate addition followed by an intramolecular cyclopropanation. acs.orgfigshare.comsigmaaldrich.com While many studies utilize dimethyl bromomalonate, the mechanism is applicable to diethyl bromomalonate as well. acs.orgacs.org

The reaction is catalyzed by cinchona alkaloids, with 6′-demethyl quinine identified as a particularly efficient catalyst. acs.orgacs.orgsigmaaldrich.com The first step is a Michael addition of the bromomalonate to the nitroalkene. researchgate.net The bifunctional catalyst plays a key role; its nitrogen atom deprotonates the bromomalonate, while the hydroxyl group forms hydrogen bonds with the nitro group of the alkene, activating it for the asymmetric addition. researchgate.netrsc.org The resulting Michael adduct is then treated with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to induce an intramolecular nucleophilic substitution, where the enolate displaces the bromide to form the cyclopropane ring. researchgate.net This method consistently produces nitrocyclopropanes with excellent enantioselectivities and diastereoselectivities for a range of aryl and heteroaryl nitroethylenes. acs.orgacs.orgsigmaaldrich.com

| Nitroethylene Substituent (Ar) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | 85 | >99:1 | 97 |

| 4-Methylphenyl | 88 | >99:1 | 96 |

| 4-Chlorophenyl | 82 | >99:1 | 98 |

| 2-Thienyl | 52 | >99:1 | 98 |

Diethyl bromomalonate is utilized in a visible-light-induced triple-domino cyclization reaction with aryl alkynoates to synthesize indeno-coumarins. researchgate.net This one-pot method simplifies the production of these complex heterocyclic compounds, providing moderate to high yields. researchgate.net

The proposed mechanism involves a radical pathway initiated by visible light. It is believed to proceed through a process involving both electron transfer and energy transfer. researchgate.net An interesting feature of this transformation is that the indeno-coumarin product can itself act as a photosensitizer, potentially initiating the transformation of further reactants. researchgate.net This method represents a practical approach for the synthesis of 4-aryl-3-bromocoumarin derivatives, using diethyl bromomalonate as the bromo radical source under photoredox catalytic conditions. researchgate.net

Bromination Mechanisms

Diethyl bromomalonate can function as an electrophilic brominating agent, capable of transferring a bromine atom to a nucleophilic substrate. oup.com This reactivity is analogous to other N-bromo and C-bromo compounds used for bromination. The presence of two electron-withdrawing ester groups polarizes the C-Br bond, making the bromine atom susceptible to nucleophilic attack. The synthesis of diethyl bromomalonate itself involves the bromination of diethyl malonate with bromine, often in a solvent like carbon tetrachloride. orgsyn.org The reverse of this process, where diethyl bromomalonate donates a bromine atom, results in the formation of the relatively stable diethyl malonate as a byproduct. oup.com

Diethyl bromomalonate provides an effective method for the regioselective synthesis of substituted 4-bromophenols. oup.comoup.comresearchgate.net The reaction is typically performed by heating a substituted phenol (B47542) in neat diethyl bromomalonate at elevated temperatures, such as 100°C. oup.comresearchgate.net This procedure demonstrates high regioselectivity, exclusively yielding the para-brominated product in good yields for many phenol derivatives. oup.com

The mechanism is an electrophilic aromatic substitution. The hydroxyl group of the phenol activates the aromatic ring, directing the incoming electrophile (the bromine from diethyl bromomalonate) to the ortho and para positions. savemyexams.com The observed high preference for the para position is a key feature of this method. oup.com The reaction's efficiency is sensitive to the substitution pattern on the phenol ring; the presence of strong electron-withdrawing groups, such as a nitro group, can hinder the electrophilic bromination reaction. oup.com Protecting the phenolic hydroxyl group also prevents the reaction from occurring. oup.com Compared to diethyl dibromomalonate, which can also be used, diethyl bromomalonate is considered a better reagent due to the easier purification of the final product. oup.com

| Phenol Substituent | Product | Yield (%) |

|---|---|---|

| H | 4-Bromophenol | 82 |

| 2-Methyl | 4-Bromo-2-methylphenol | 80 |

| 3-Methyl | 4-Bromo-3-methylphenol | 75 |

| 2,6-Dimethyl | 4-Bromo-2,6-dimethylphenol | 85 |

| 2-tert-Butyl | 4-Bromo-2-tert-butylphenol | 75 |

Bromination of Heterocyclic Compounds

Diethyl bromomalonate can function as a brominating agent for certain heterocyclic compounds. For instance, it has been utilized in the bromination of the pyrazole (B372694) ring, which underscores the significant nucleophilic character of the C5 atom in pyrazolo-thiatriazines. In these reactions, diethyl bromomalonate serves as a source of electrophilic bromine.

The general mechanism involves the attack of the electron-rich heterocyclic ring on the bromine atom of diethyl bromomalonate. This results in the formation of a brominated heterocycle and the enolate of diethyl malonate. The reaction's efficiency can be influenced by the nucleophilicity of the heterocyclic substrate and the specific reaction conditions employed. While the broad strokes of the mechanism are understood to follow a standard electrophilic aromatic substitution pathway, detailed kinetic and mechanistic studies for a wide range of heterocyclic substrates remain a subject of ongoing research.

Reactions with Specific Reagents

Reaction with Sodium Phenoxide

The reaction between diethyl bromomalonate and sodium phenoxide has been shown to yield two primary products: diethyl monophenoxymalonate and diethyl diphenoxymalonate. creighton.edu The formation of these products occurs via nucleophilic substitution, where the phenoxide ion acts as the nucleophile, displacing the bromide ion from diethyl bromomalonate.

The reaction mechanism for the formation of the monosubstituted product is a straightforward SN2 attack of the phenoxide on the α-carbon of diethyl bromomalonate. However, the formation of the disubstituted product, diethyl diphenoxymalonate, is more complex. The solvent system employed has been found to significantly influence the ratio of the mono- to the di-substituted product. creighton.edu This suggests that the solvent may play a role in mediating the reactivity of the initially formed monophenoxy derivative or the sodium phenoxide. A detailed investigation into the mechanism of the formation of the disubstituted malonate has been a subject of study to elucidate the precise role of the solvent and the reaction intermediates. creighton.edu

| Reactants | Products | Key Observations |

| Diethyl bromomalonate, Sodium Phenoxide | Diethyl monophenoxymalonate, Diethyl diphenoxymalonate | The ratio of mono- to di-substituted product is dependent on the solvent used. creighton.edu |

Reaction with Fullerenes (Bingel Reaction)

Diethyl bromomalonate is a key reagent in the Bingel reaction, a widely used method for the cyclopropanation of fullerenes to yield methanofullerenes. organic-chemistry.org This reaction, first reported by C. Bingel in 1993, provides a pathway to functionalize the fullerene cage, thereby altering its electronic properties and solubility. organic-chemistry.org

The reaction mechanism is initiated by the deprotonation of diethyl bromomalonate at the α-carbon by a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride, to generate a carbanion. organic-chemistry.orgrsc.org This nucleophilic carbanion then adds to one of the electron-deficient double bonds of the fullerene, specifically at the junction of two six-membered rings (a organic-chemistry.orgorganic-chemistry.org bond). organic-chemistry.orgrsc.org This addition results in the formation of a fullerene carbanion. The final step is an intramolecular SN2 reaction, where the fullerene carbanion displaces the bromide ion, leading to the formation of a cyclopropane ring fused to the fullerene core. organic-chemistry.orgrsc.org

The efficiency of the Bingel reaction can be influenced by the choice of base. researchgate.net For instance, studies on the solvent-free mechanochemical Bingel reactions of C60 and C70 have shown that sodium acetate (B1210297) tends to favor the formation of monoadducts, while potassium carbonate can lead to a significant amount of bisadducts. researchgate.net Furthermore, the reactivity in Bingel-Hirsch additions can be affected by the presence of encapsulated ions within the fullerene cage. researchgate.net For example, K+@C60 has been shown to lead to the fastest reaction, while Cl-@C60 results in the slowest. researchgate.net

| Fullerene | Base | Key Outcome |

| C60, C70 | Sodium Acetate | Higher yield of monoadducts in solvent-free conditions. researchgate.net |

| C60, C70 | Potassium Carbonate | Formation of a considerable amount of bisadducts in solvent-free conditions. researchgate.net |

| M@C60 (M = K+) | DBU or NaH | Fastest reaction rate among studied ion-encapsulated fullerenes. researchgate.net |

| M@C60 (M = Cl-) | DBU or NaH | Slowest reaction rate among studied ion-encapsulated fullerenes. researchgate.net |

Reaction with TosMIC

The reaction of diethyl bromomalonate with p-toluenesulfonylmethyl isocyanide (TosMIC) has been identified and explored using automated robotic platforms. This complex reaction involves the consumption of six equivalents of the isocyanide in the presence of an activator, water, and dimethyl sulfoxide (B87167) (DMSO). researchgate.net The resulting product exhibits a notable increase in molecular complexity, with a structure that forms a tubular supramolecular assembly. researchgate.net

While a detailed step-by-step mechanism is intricate, studies involving variations of the isocyanide and the presence of amines have provided insights. The observation of different products when the reaction is carried out in the presence of an amine suggests a multi-step pathway with reactive intermediates that can be trapped. researchgate.net This reaction highlights the utility of automated systems in discovering novel chemical transformations and the complex reactivity of diethyl bromomalonate with specialized reagents like TosMIC.

Reaction with Sodium Diethyl Phosphite (B83602)

The reaction of diethyl bromomalonate with sodium diethyl phosphite has been reported to produce tetraethyl 1,1,2,2-ethanetetracarboxylate. chegg.com The formation of this product is proposed to occur through a sequence of reactions initiated by the interaction between the trivalent phosphorus of the phosphite and the bromine atom of the malonate.

The proposed first step involves a nucleophilic attack of the sodium diethyl phosphite on the bromine atom of diethyl bromomalonate. This leads to the formation of a phosphonium (B103445) salt and the enolate of diethyl malonate. The malonate anion then acts as a nucleophile, attacking a second molecule of diethyl bromomalonate in an SN2 reaction to yield the final tetraester product. This reaction pathway underscores the dual role of the phosphite reagent, acting initially as a halogenophile and subsequently generating the nucleophile necessary for the carbon-carbon bond formation.

Reaction with Calixarenes for Asymmetrical Derivatives

Diethyl bromomalonate is a valuable reagent for the synthesis of asymmetrical derivatives of calixarenes, particularly thiacalix researchgate.netarenes. The reaction of p-tert-butylthiacalix researchgate.netarene with diethyl bromomalonate in the presence of an alkali metal carbonate as a base leads to the formation of new dissymmetric and asymmetric derivatives. researchgate.netresearchgate.net

The reaction is typically carried out in refluxing acetone (B3395972), and the choice of the alkali metal carbonate (e.g., Cs2CO3, K2CO3, Na2CO3) can influence the product distribution and yield. researchgate.net For instance, when reacting p-tert-butylthiacalix researchgate.netarene with diethyl bromomalonate, the use of cesium carbonate or potassium carbonate has been shown to produce a monosubstituted derivative. researchgate.net The yield of this monosubstituted product can be slightly higher with cesium carbonate compared to potassium carbonate. researchgate.net Further reaction of these monosubstituted calixarenes allows for the introduction of other functional groups, leading to asymmetrically substituted macrocycles.

| Calixarene | Base | Solvent | Key Outcome |

| p-tert-butylthiacalix researchgate.netarene | K2CO3 | Acetone | Synthesis of a monosubstituted derivative in 60% yield. researchgate.net |

| p-tert-butylthiacalix researchgate.netarene | Cs2CO3 | Acetone | Synthesis of a monosubstituted derivative in 70% yield. researchgate.net |

| p-tert-butylthiacalix researchgate.netarene | Na2CO3 | Acetone | Formation of two different p-tert-butylthiacalixarenes in 30% and 40% yields. researchgate.net |

Catalysis in Diethyl Bromomalonate Transformations

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions enantioselectively. While research directly focusing on diethyl bromomalonate in this context is emerging, studies on closely related compounds provide significant insights into potential applications.

The enantioselective alkylation of aldehydes with bromomalonates can be achieved through a dual catalytic system that combines a chiral organocatalyst with a photosensitizer. In a notable study, the enantioselective α-alkylation of aldehydes with dimethyl bromomalonate was accomplished using a chiral imidazolidinone catalyst, often referred to as a MacMillan catalyst, in the presence of a photosensitizer and visible light. This process involves the formation of a chiral enamine intermediate from the aldehyde and the organocatalyst. Concurrently, the photosensitizer facilitates the formation of a bromomalonate radical, which then reacts with the enamine to yield the alkylated product with high enantioselectivity. While this specific study utilized dimethyl bromomalonate, the mechanistic principles are directly applicable to diethyl bromomalonate.

The reaction's efficacy is dependent on the choice of organocatalyst, photosensitizer, and solvent. For instance, the use of a second-generation MacMillan catalyst in combination with an iron(II) tris(bipyridine) complex under visible light irradiation has been shown to produce good yields and high enantiomeric excesses for the alkylation of various aldehydes.

Table 1: Enantioselective Organocatalytic Photoredox Alkylation of Aldehydes with Dimethyl Bromomalonate (Data extrapolated from studies on dimethyl bromomalonate as a proxy for diethyl bromomalonate)

| Aldehyde | Organocatalyst | Photosensitizer | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Hydrocinnamaldehyde | Imidazolidinone | [Fe(bpy)3]Br2 | DMF | 85 | 95 |

| Nonanal | Imidazolidinone | [Fe(bpy)3]Br2 | DMF | 80 | 94 |

| Cyclohexanecarboxaldehyde | Imidazolidinone | [Fe(bpy)3]Br2 | DMF | 75 | 92 |

Bifunctional catalysts, which possess two distinct catalytic moieties, are highly effective in controlling reactivity and stereoselectivity. Typically, these catalysts have a Brønsted acid or base site and a hydrogen-bond donor site, such as a thiourea (B124793) or urea (B33335) group. While direct applications of bifunctional catalysts in reactions of diethyl bromomalonate are not extensively documented, their role in activating similar substrates, like diethyl malonate, in Michael additions is well-established.

In the context of the Michael addition of diethyl malonate to nitroolefins, a bifunctional thiourea catalyst derived from a cinchona alkaloid can activate both the nucleophile (diethyl malonate) and the electrophile (nitroolefin). The thiourea moiety activates the nitroolefin through hydrogen bonding, while the tertiary amine of the cinchona alkaloid acts as a Brønsted base to deprotonate the diethyl malonate, forming the enolate. This dual activation in a chiral environment leads to high yields and enantioselectivities of the adduct. A novel bifunctional catalyst derived from BINOL has also been shown to promote highly enantioselective bromolactonizations nih.govnih.gov. These examples underscore the potential of bifunctional catalysts to control the stereochemical outcome of reactions involving diethyl bromomalonate.

Photocatalysis and Photoredox Catalysis

Photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions using visible light as a sustainable energy source. Diethyl bromomalonate has been successfully employed in various photocatalytic transformations.

Visible-light-induced reactions involving diethyl bromomalonate can proceed even in the absence of a traditional photocatalyst. For instance, the C-3 functionalization of indoles with diethyl bromomalonate can be achieved under visible light irradiation without any added photocatalyst or ligand. rsc.org The proposed mechanism involves the formation of an electron donor-acceptor (EDA) complex between the indole (B1671886) and diethyl bromomalonate, which upon light absorption, initiates a radical process leading to the formation of α-indolyl diethyl malonates. rsc.org

In another innovative approach, "ene"-reductases have been utilized to catalyze the cross-coupling reaction between aromatic compounds and diethyl bromomalonate under visible light. acs.orgacs.org This photoenzymatic system abandons the traditional reliance on NADPH, instead using the cofactor FMN as the photosensitizer to initiate the reaction, achieving yields of up to 95%. acs.orgacs.org The reaction is initiated by the photoexcited FMN, which facilitates the formation of a diethyl malonate radical from diethyl bromomalonate. acs.orgacs.org This radical then couples with the aromatic substrate. acs.orgacs.org

Conventional photoredox catalysis often requires the use of a sacrificial electron donor, which can lead to side products and complicate purification. To address this, electron donor-free systems have been developed. In one such system, a cooperative pair of organic photocatalysts is used to facilitate the carbon-carbon bond formation between electron-rich heteroarenes and diethyl bromomalonate. rsc.org This system utilizes two organic semiconductors with complementary HOMO/LUMO energy levels, enabling an intermolecular electron transfer cascade that circumvents the need for an external electron donor. rsc.org Upon photoexcitation, an electron is transferred from the HOMO of one photocatalyst to the other, leading to a charge-separated state that is capable of reducing diethyl bromomalonate to its corresponding radical, which then engages in the C-C bond-forming reaction. rsc.org

Table 2: Photocatalytic C-C Bond Formation between Diethyl Bromomalonate and Heteroarenes Using a Cooperative Photocatalyst System rsc.org

| Heteroarene | Photocatalyst System | Solvent | Irradiation Time (h) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 3-Methylbenzofuran (B1293835) | Th-BTz-Th/TA-BT-TA | DMF | 24 | 95 | 85 |

| 1-Methylindole | Th-BTz-Th/TA-BT-TA | DMF | 24 | 92 | 81 |

| 2-Methylfuran | Th-BTz-Th/TA-BT-TA | DMF | 48 | 78 | 65 |

Metal-Mediated and Metal-Catalyzed Reactions

Metal catalysts are widely used to promote transformations of diethyl bromomalonate, offering high efficiency and selectivity.

Copper-catalyzed C-C coupling reactions of aryl iodides with diethyl malonate have been developed, providing a route to α-aryl malonates. thieme-connect.com While this reaction uses diethyl malonate, the principles are relevant to the reactivity of the malonate backbone. These reactions often utilize a copper(I) source, such as CuI, in the presence of a ligand and a base. The ligand, for instance a hydrazone, plays a crucial role in stabilizing the copper catalyst and facilitating the cross-coupling process. thieme-connect.com

Zinc-mediated reactions of diethyl bromomalonate have been investigated for the synthesis of vinyl malonates through the regioselective addition to alkynes. rsc.org The resulting vinyl organo-zinc intermediates can be trapped with various electrophiles, such as acid chlorides or oxalyl chloride, to generate polysubstituted pyranones and tetracarbonyl derivatives in a one-pot, multi-step sequence. rsc.org This demonstrates the utility of metal-mediated processes to construct complex molecular architectures from diethyl bromomalonate.

Copper-Catalyzed Arylation of Diethyl Malonate

Copper-catalyzed arylation reactions represent a significant method for the formation of α-aryl malonates, which are valuable precursors in the synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs). organic-chemistry.org Traditional methods for creating these compounds often required harsh reaction conditions. organic-chemistry.org However, milder and more efficient copper-catalyzed protocols have been developed.

A notable advancement in this area involves the coupling of aryl iodides with diethyl malonate in the presence of a catalytic system composed of copper(I) iodide (CuI) and a suitable ligand, such as 2-phenylphenol (B1666276) or 2-picolinic acid, with a base like cesium carbonate (Cs₂CO₃). organic-chemistry.orgnih.gov These reactions can proceed smoothly even at room temperature, demonstrating high functional group compatibility. organic-chemistry.orgnih.gov The use of 2-phenylphenol as a ligand is particularly crucial as it helps to prevent undesirable side reactions and decomposition of the product. organic-chemistry.org While this method is highly effective for a wide range of aryl iodides, including those that are electron-rich and heterocyclic, aryl bromides have been found to be less reactive under these conditions. organic-chemistry.org

Mechanistic studies have shed light on the intricacies of these reactions. It has been proposed that the active copper species is a Cu(I) enolate that is generated in situ. nih.gov This copper enolate then reacts with the aryl halide. nih.gov Kinetic data from stoichiometric reactions of isolated Cu(I) enolate complexes with iodobenzene (B50100) support the competence of these complexes as intermediates in the catalytic cycle. nih.gov The reaction is thought to proceed through a bidentate coordination of the malonate to the copper center. nih.gov

Below is a table summarizing the conditions and outcomes of selected copper-catalyzed arylation reactions of diethyl malonate.

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Iodobenzene | 10 mol% CuI / 2-phenylphenol | Cs₂CO₃ | Not Specified | Room Temp | 95 |

| 4-Iodoanisole | 10 mol% CuI / 2-phenylphenol | Cs₂CO₃ | Not Specified | Room Temp | 92 |

| 2-Iodotoluene | 10 mol% CuI / 2-phenylphenol | Cs₂CO₃ | Not Specified | Room Temp | 85 |

| 4-Bromobenzonitrile | CuCl₂ / 8-hydroxyquinoline | Not Specified | Not Specified | Not Specified | Moderate to Good |

Role of Inorganic Bases in Fullerene Reactions

In the realm of fullerene chemistry, diethyl bromomalonate is a key reagent in the Bingel reaction, a cyclopropanation method that allows for the functionalization of the fullerene cage. wikipedia.org This reaction is crucial for modifying the properties of fullerenes, such as their solubility and electrochemical behavior, thereby expanding their potential applications. wikipedia.org The Bingel reaction typically involves the reaction of a fullerene with diethyl bromomalonate in the presence of a base. wikipedia.org

The reaction mechanism begins with the abstraction of the acidic proton from diethyl bromomalonate by a base, which generates a carbanion or enolate. wikipedia.orgscispace.com This nucleophile then attacks an electron-deficient double bond on the fullerene surface, specifically the shorter bonds at the junctions of two hexagons (6-6 bonds), driven by the relief of steric strain. wikipedia.org This addition results in the formation of a carbanion on the fullerene cage, which then displaces the bromide ion in an intramolecular nucleophilic substitution to form the cyclopropane (B1198618) ring. wikipedia.org

While strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and sodium hydride are commonly used, research has demonstrated the effectiveness of weaker inorganic bases in promoting these reactions, particularly under solvent-free mechanochemical conditions using high-speed vibration milling (HSVM). researchgate.net This approach offers a more environmentally friendly alternative to traditional solvent-based methods.

Several inorganic bases have been investigated for their efficacy in the solvent-free Bingel reaction of C60 and C70 with diethyl bromomalonate. Among the bases studied, sodium acetate (B1210297) was found to give the highest yield of the desired monoadducts, while potassium carbonate led to the formation of a significant amount of bisadducts. researchgate.net This demonstrates that the choice of inorganic base can influence the product distribution of the reaction.

The following table summarizes the performance of different inorganic bases in the solvent-free Bingel reaction under HSVM conditions.

| Fullerene | Inorganic Base | Product | Yield |

| C60 | Sodium Acetate | Monoadduct | High |

| C60 | Potassium Carbonate | Bisadducts | Considerable |

| C70 | Sodium Acetate | Monoadduct | High |

| C70 | Potassium Carbonate | Bisadducts | Considerable |

Electrocatalytic Approaches

Electrocatalysis offers a distinct and powerful approach to organic synthesis, utilizing electron transfer at an electrode surface to drive chemical transformations. ijesrr.org This methodology can provide a cleaner and more controlled alternative to traditional chemical oxidants and reductants. ijesrr.org In the context of diethyl bromomalonate, electrocatalytic methods have been explored for generating radical species and facilitating coupling reactions.

One area of investigation involves the mediated oxidation of enolates derived from diethyl malonate. nih.gov While the direct electrochemical oxidation of the malonate enolate is possible, the use of a mediator with a suitable redox potential can offer greater control and efficiency. nih.gov For instance, phenothiazine (B1677639) has been employed as a mediator in the oxidation of dimethyl malonate enolates. nih.gov

Photoredox catalysis, which can be considered a form of electrocatalysis driven by light, has also been utilized in reactions involving diethyl bromomalonate. In one study, a cooperative organic photocatalyst system was used to facilitate the reaction between 3-methylbenzofuran and diethyl bromomalonate. rsc.org The diethyl bromomalonate is reduced via electron transfer from the photocatalyst, leading to the formation of a malonate radical, which then engages in the subsequent steps of the catalytic cycle. rsc.org

Furthermore, visible light has been shown to activate the enzyme "ene"-reductase to catalyze the cross-coupling reaction between aromatic compounds and diethyl bromomalonate. acs.org In this photoenzymatic system, the cofactor FMNox is employed to directly initiate the reaction, which proceeds through the formation of diethyl malonate radicals. acs.org

These examples highlight the potential of electrocatalytic and related photoredox methods to enable novel transformations of diethyl bromomalonate under mild and controlled conditions.

Enantioselective and Diastereoselective Catalysis

The development of enantioselective and diastereoselective catalytic methods for transformations involving diethyl bromomalonate is of significant interest for the synthesis of chiral molecules. These methods aim to control the three-dimensional arrangement of atoms in the product, leading to the preferential formation of one enantiomer or diastereomer over others.

One approach to achieving enantioselectivity is through the use of chiral catalysts. For instance, a palladium-catalyzed allylation of diethyl malonate has been shown to benefit from the use of a chiral phosphine (B1218219) ligand, leading to the formation of an enantioenriched product. nih.gov

In the context of dibromination reactions, a catalytic enantioselective method has been developed using diethyl dibromomalonate as a bromonium source in combination with a titanium bromide species. researchgate.net The enantioselectivity in this reaction is achieved through the use of a tartaric acid-derived diol as a chiral ligand, which appears to accelerate the reaction of one enantiomeric transition state over the other. researchgate.net

Diastereoselectivity has been observed in the radical addition of diethyl bromomalonate to alkenes. researchgate.net The relative 1,3-asymmetric induction in these reactions can be rationalized by considering the steric interactions between substituents in the transition state during the iodine transfer process to the chiral adduct radical, especially when an iodo-analog is formed in situ. researchgate.net

While the direct enantioselective or diastereoselective catalysis involving diethyl bromomalonate is a developing area, the principles of asymmetric catalysis are well-established and continue to be applied to new systems. The design of novel chiral catalysts and a deeper understanding of reaction mechanisms are crucial for advancing the selective synthesis of complex chiral molecules from diethyl bromomalonate.

Spectroscopic and Computational Studies of Diethyl Bromomalonate Reactions

Mechanistic Elucidation via Spectroscopic Techniques

Spectroscopic methods are indispensable for monitoring the progress of reactions, identifying transient intermediates, and characterizing final products. Each technique offers unique information about the molecular structure and environment.

Spectrophotometric Studies

Spectrophotometry, particularly UV-Vis spectroscopy, serves as a valuable tool for kinetic analysis of reactions involving diethyl bromomalonate. By monitoring the change in absorbance at a specific wavelength over time, the rate of consumption of reactants or formation of products can be quantified. This is particularly useful in studying reactions where a chromophore is either formed or consumed. For instance, in reactions where diethyl bromomalonate reacts with a colored reagent or forms a colored product, UV-Vis spectroscopy can provide real-time kinetic data. researchgate.net Furthermore, theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the UV-Vis spectra of potential intermediates, which can then be compared with experimental observations to support a proposed reaction mechanism. sumitomo-chem.co.jp

NMR Spectroscopy for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time and for the structural determination of reactants, intermediates, and products. nih.gov ¹H NMR is particularly useful for tracking the disappearance of the characteristic methine proton signal of diethyl bromomalonate and the appearance of new signals corresponding to the product. rsc.orgmsbrijuniversity.ac.in

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Diethyl Malonate Derivatives in CDCl₃

| Compound Name | Proton (¹H) NMR Shifts (ppm) | Carbon (¹³C) NMR Shifts (ppm) |

|---|---|---|

| Diethyl bromofluoromalonate | 4.38 (q, 4H), 1.34 (t, 6H) | 162.28 (d), 89.93 (d), 64.27 (t), 13.74 (q) |

| Diethyl diethylmalonate | 4.15 (q, 4H), 1.90 (q, 4H), 1.22 (t, 6H), 0.82 (t, 6H) | 171.7, 61.1, 57.1, 24.3, 14.0, 8.9 |

Data sourced from multiple research findings. rsc.orgchemicalbook.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key analytical technique for identifying the products and intermediates of reactions involving diethyl bromomalonate. It provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weights. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is often employed to separate components of a reaction mixture before MS analysis, which also helps in assessing the purity of the products. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is crucial for confirming the identity of novel compounds formed in a reaction. For instance, after a reaction of diethyl bromomalonate, HRMS can distinguish between products with very similar molecular weights, providing unambiguous structural confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. nih.gov In reactions with diethyl bromomalonate, IR spectroscopy is particularly useful for monitoring the carbonyl (C=O) group of the ester functions. Diethyl malonate and its derivatives typically show strong absorption bands in the region of 1730-1760 cm⁻¹. cdnsciencepub.com Often, two distinct carbonyl stretching bands are observed due to vibrational coupling between the two ester groups. cdnsciencepub.com The position and shape of these bands can change depending on the substituent at the α-carbon, providing clues about the progress of the reaction. For example, the disappearance of the C-Br stretching frequency and changes in the carbonyl region can confirm the substitution of the bromine atom. chemicalbook.com

Table 2: Characteristic IR Absorption Frequencies for Diethyl Malonate Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Ester C=O Stretch | ~1757 and ~1740 | Often appears as two bands due to coupling |

| C-O Stretch | ~1200 - 1300 | Ester C-O bond |

| C-Br Stretch | ~500 - 600 | Carbon-bromine bond |

Data sourced from foundational spectroscopic studies. cdnsciencepub.comchemicalbook.com

Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. mdpi.comumn.edu DFT calculations provide detailed information about the electronic structure and energy of molecules, transition states, and intermediates, complementing experimental findings. sumitomo-chem.co.jp

Prediction of Reaction Mechanisms and Pathways

DFT calculations are widely used to model the potential energy surface of a reaction, allowing for the prediction of the most likely reaction pathway. pitt.edu By calculating the energies of reactants, products, and transition states, the activation energy barriers for different possible mechanisms can be determined. pku.edu.cn The pathway with the lowest activation barrier is generally the most favored kinetically.

For reactions involving diethyl bromomalonate, DFT can be used to investigate various mechanistic possibilities, such as Sₙ1, Sₙ2, or radical pathways. For example, in a nucleophilic substitution reaction, DFT can model the geometry of the transition state, helping to distinguish between a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism. The calculations can also rationalize the regioselectivity and stereoselectivity observed in experiments by comparing the energies of different transition states leading to different products. imist.ma These theoretical insights guide experimental design and help in the interpretation of spectroscopic data.

Regioselectivity Predictions

Computational chemistry offers powerful tools for predicting the regioselectivity of chemical reactions, providing insights into the underlying electronic and steric factors that govern product formation. In the context of diethyl bromomalonate reactions, Density Functional Theory (DFT) calculations have been employed to elucidate the preferred sites of attack and rationalize experimentally observed outcomes.

One notable example is the visible-light-induced C-3 functionalization of indoles with diethyl bromomalonate. DFT calculations were performed to understand the reaction mechanism and the origin of the observed regioselectivity. These studies often involve the calculation of energies for different possible reaction pathways and transition states. The pathway with the lower activation energy is predicted to be the favored one, thus determining the regiochemical outcome.

In a study on the zinc-mediated addition of diethyl bromomalonate to alkynes, the regioselectivity of the addition was investigated. Such reactions can potentially yield different regioisomers depending on which carbon of the alkyne the malonate radical adds to. Computational models can help predict the more stable intermediate radical or transition state, thereby predicting the major regioisomer. These predictions are based on factors such as the distribution of spin density in the radical intermediates and the steric hindrance of the transition states.

Table 1: Hypothetical DFT Calculation Results for the Radical Addition of Diethyl Bromomalonate to Propene

| Product Isomer | Site of Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Isomer A | Terminal Carbon (C1) | 12.5 | Yes |

| Isomer B | Internal Carbon (C2) | 18.2 | No |

This table is illustrative and based on general principles of computational chemistry for predicting regioselectivity. The values are not from a specific research paper on this exact reaction.

Kinetic Studies and Reaction Monitoring

The study of reaction kinetics provides crucial information about the rate at which a reaction proceeds and the factors that influence it. For reactions involving diethyl bromomalonate, kinetic studies have been conducted to understand reaction mechanisms and optimize reaction conditions. These studies are often coupled with spectroscopic techniques for real-time monitoring of the concentrations of reactants and products.

Spectroscopic methods such as UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for reaction monitoring. fiveable.meuni-mainz.denih.govspectroscopyonline.commdpi.com UV-Vis spectroscopy can be used to follow reactions where a reactant or product has a distinct chromophore, allowing for the measurement of changes in absorbance over time. spectroscopyonline.commdpi.com The absorbance is directly proportional to the concentration of the absorbing species, enabling the determination of reaction rates. spectroscopyonline.com

NMR spectroscopy offers a more detailed picture of the reaction progress by providing structural information about the molecules present in the reaction mixture. uni-mainz.denih.gov By integrating the signals corresponding to specific protons or carbons of the reactants and products, their relative concentrations can be determined at different time points. This allows for the calculation of reaction rates and the determination of the reaction order with respect to each reactant. uni-mainz.de

For instance, in a kinetic study of a reaction involving diethyl bromomalonate, aliquots of the reaction mixture could be taken at regular intervals and analyzed by ¹H NMR. The disappearance of the characteristic signals of diethyl bromomalonate and the appearance of new signals corresponding to the product would be monitored.

Table 2: Illustrative Kinetic Data for a Hypothetical Reaction of Diethyl Bromomalonate with a Nucleophile

| Experiment | Initial [DEBM] (M) | Initial [Nu] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This table presents hypothetical data to illustrate how kinetic information for a reaction involving Diethyl Bromomalonate (DEBM) and a Nucleophile (Nu) might be structured. The data suggests the reaction is first order with respect to DEBM and zero order with respect to the nucleophile under these conditions.

Applications of Diethyl Bromomalonate in Complex Molecule Synthesis

Synthesis of Agrochemicals

Diethyl bromomalonate is a documented precursor in the manufacturing of key intermediates for agrochemical compounds sonalplasrubind.com. Its utility in this sector is highlighted by its role in building the core structures of certain classes of herbicides.

A notable application of diethyl bromomalonate is in the synthesis of intermediates for 1,3,4-triazine-based herbicides google.comgoogle.com. These compounds form a class of chemicals widely used for weed control in agriculture google.com.

The synthesis involves the reaction of diethyl 2-bromomalonate with methylhydrazine. This process yields 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate, a crucial intermediate for forming the 1,3,4-triazine ring structure of these herbicides google.comgoogle.com. A patent describing this process outlines a method where diethyl 2-bromomalonate is added dropwise to a solution of methylhydrazine in ethanol (B145695) and acetic acid at an elevated temperature (50-70°C) google.comgoogle.com. The reaction progress is monitored until the diethyl 2-bromomalonate is consumed, yielding the triazine precursor google.comgoogle.com.

Table 1: Synthesis of Triazine Intermediate from Diethyl Bromomalonate

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Product | Application |

|---|

Data sourced from patent documents describing the synthesis process google.comgoogle.com.

This reaction provides a direct pathway to the core structure required for this class of herbicides, demonstrating the strategic importance of diethyl bromomalonate as a building block in the agrochemical industry.

Currently, there is a lack of available scientific literature or patent data detailing the specific use of diethyl bromomalonate as an intermediate in the synthesis of plant growth regulators.

Compound Index

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| Diethyl bromomalonate | C₇H₁₁BrO₄ |

| Methylhydrazine | CH₆N₂ |

| 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate | C₁₁H₂₀N₂O₄ |

| Ethanol | C₂H₆O |

Synthesis of Heterocyclic Compounds

Diethyl bromomalonate serves as a precursor and reactant in the formation of various heterocyclic structures. Its reactivity is harnessed to build core ring systems that are prevalent in medicinal and materials chemistry.

While the classic Knorr pyrazole (B372694) synthesis involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, diethyl bromomalonate can be employed in alternative strategies to access pyrazole-related structures.

One documented approach involves the reaction of diethyl bromomalonate with hydrazine derivatives to form key intermediates. For instance, the reaction with methylhydrazine in a solution of ethanol and acetic acid yields diethyl 2-(2-methylhydrazono)malonate. This reaction proceeds by the dropwise addition of diethyl bromomalonate to the methylhydrazine solution at elevated temperatures (50-70°C), resulting in the hydrazone intermediate which is a direct precursor for more complex heterocyclic systems.

In a more direct application, diethyl bromomalonate is used as a bromine source in a three-component electrochemical synthesis of 4-bromopyrazoles. This method involves the reaction of acetylacetone, a hydrazine, and diethyl bromomalonate, showcasing its role in introducing a halogen atom at a specific position of the pyrazole ring.

Synthesis of Novel Derivatives and Complex Architectures

The unique combination of a reactive bromine atom and two ester functionalities makes diethyl bromomalonate a valuable building block for creating sophisticated and highly functionalized molecules.

Diethyl bromomalonate is a key reagent for synthesizing a variety of substituted malonate derivatives beyond the scope of traditional malonic ester synthesis, which typically starts from diethyl malonate. It can act as an electrophile or participate in radical and transition-metal-mediated reactions.

A notable application is the zinc-mediated regioselective addition of diethyl bromomalonate to alkynes. This reaction is utilized for the synthesis of vinyl malonates. Furthermore, the intermediate vinyl organo-zinc species can be trapped with electrophiles like acid chlorides or oxalyl chloride in a one-pot sequence to generate complex polysubstituted pyranones and tetracarbonyl derivatives libretexts.org.

Another example is the free-radical addition to silylated alkenes. The addition of diethyl bromomalonate to vinyltrimethylsilane, initiated by dibenzoyl peroxide, forms the diethyl ester of (2-bromo-2-trimethylsilylethyl)malonic acid researchgate.net. Research indicates that diethyl dibromomalonate exhibits higher reactivity in this specific addition reaction compared to diethyl bromomalonate researchgate.net.

A significant application of diethyl bromomalonate is in the functionalization of fullerenes, particularly in the synthesis of methanofullerenes via the Bingel-Hirsch reaction. scispace.comchem-station.com This nucleophilic cyclopropanation reaction is a cornerstone for the covalent modification of C60 and related structures, enhancing their solubility and tailoring their electronic properties for various applications. scispace.com

The reaction mechanism involves two main steps:

Enolate Formation : A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride, abstracts the acidic α-proton from diethyl bromomalonate to generate the corresponding enolate. scispace.comchem-station.com

Nucleophilic Addition and Cyclization : The enolate then performs a nucleophilic attack on one of the double bonds of the fullerene cage. scispace.com This is followed by an intramolecular nucleophilic substitution, where the resulting anionic center on the fullerene cage displaces the bromide ion, closing the three-membered cyclopropane (B1198618) ring. scispace.comchem-station.com

The reaction typically occurs at the researchgate.netresearchgate.net double bonds of the fullerene skeleton. chem-station.com Research using density functional theory (DFT) has explored the kinetics and thermodynamics of the Bingel-Hirsch reaction on endohedral metallofullerenes (EMFs), where a metal ion is encapsulated within the carbon cage. scispace.comnih.gov The nature of the encapsulated ion significantly influences the reaction rate. Cations can accelerate the initial nucleophilic attack but may slow down the subsequent intramolecular substitution step. scispace.com Among various ions studied, K+@C60 was found to lead to the fastest reaction. nih.gov

Below is a table summarizing the effect of different inorganic bases on the solvent-free Bingel-Hirsch reaction with C60 under high-speed vibration milling (HSVM) conditions.

| Base | Conversion of C60 (%) | Yield of Monoadduct (%) | Yield of Bisadducts (%) |

|---|---|---|---|

| Sodium Acetate (B1210297) | 41 | 38 | trace |

| Potassium Carbonate | 81 | 55 | 24 |

| Sodium Carbonate | 66 | 59 | 6 |

| Cesium Carbonate | 63 | 56 | 6 |

Diethyl bromomalonate is instrumental in the selective functionalization of calixarenes, a class of macrocyclic compounds used in host-guest chemistry and molecular recognition. Specifically, it has been used to prepare novel dissymmetric and asymmetric p-tert-butylthiacalix researchgate.netarene derivatives. researchgate.netnih.gov

The reaction involves the alkylation of the phenolic hydroxyl groups on the lower rim of the thiacalix researchgate.netarene. By carefully selecting the base and reaction conditions, the degree of substitution can be controlled. nih.gov This selective functionalization is crucial for creating calixarenes with specific binding properties and for the construction of more complex, asymmetrical architectures. nih.gov

For example, reacting p-tert-butylthiacalix researchgate.netarene with diethyl bromomalonate in refluxing acetone (B3395972) for seven days leads to different products depending on the alkali metal carbonate used as the base. researchgate.netnih.gov The use of potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) surprisingly leads to a selective synthesis of a monosubstituted derivative. nih.gov This monosubstituted product can then serve as a platform for further functionalization with different reagents, ultimately leading to asymmetrically substituted calixarenes. nih.gov

The table below details the yields of different products based on the base used in the reaction with p-tert-butylthiacalix researchgate.netarene. nih.gov

| Base Catalyst | Product(s) | Yield (%) |

|---|---|---|

| K₂CO₃ | Monosubstituted derivative | 60 |

| Cs₂CO₃ | Monosubstituted derivative | 70 |

| Na₂CO₃ | Thiacalix researchgate.netarene derivative 8 | 30 |

| Asymmetric thiacalix researchgate.netarene 9 | 40 |

This controlled, stepwise approach allows for the introduction of up to four different groups at the lower rim of the calixarene, opening avenues for the design of highly sophisticated molecular hosts. nih.gov

Q & A

Q. What are the common synthetic routes and reaction conditions for incorporating diethyl bromomalonate into organic frameworks?

Diethyl bromomalonate is frequently employed in nucleophilic substitutions and cyclopropanation reactions. A typical method involves using a strong base (e.g., DBU or NaH) to deprotonate the malonate, generating an enolate that attacks electrophilic centers. For example:

- Photoredox Catalysis : Ru(bpy)₃Cl₂ in DMF under blue LED light enables benzylic functionalization of substrates like tetrahydroisoquinolines .

- Bingel-Hirsch Reaction : React with fullerenes (e.g., C₆₀) in toluene using DBU and a catalytic amount of DMF to form cyclopropanated adducts .

- ATRA Reactions : Optimize yields by using 2 equivalents of diethyl bromomalonate in DMF under visible light, avoiding additives like LiBr that reduce efficiency .

Q. How does solvent choice impact the reactivity of diethyl bromomalonate in photoredox catalysis?

Solvent polarity and coordination ability critically influence reaction outcomes:

DMF is preferred for high yields due to its ability to stabilize charged intermediates and enhance reaction rates.

Advanced Research Questions

Q. How can enantioselectivity be achieved in cyclopropanation reactions using diethyl bromomalonate?

Enantioselective cyclopropanation requires chiral catalysts or phase-transfer agents:

Q. What mechanistic insights explain the role of DMF in Bingel-Hirsch reactions with metallofullerenes?

DMF acts as both a solvent and catalyst in fullerene functionalization:

- Transition-State Stabilization : DMF lowers the Gibbs energy barrier for nucleophilic attack by coordinating to the fullerene-encapsulated metal ion (e.g., Gd³⁺ in Gd₂@C₇₉N) .

- Reactivity Comparison : Gd₃N@C₈₀ shows higher reactivity than Gd₂@C₇₉N due to stronger charge transfer in the presence of DMF, yielding more monoadducts .

Q. How do reaction parameters influence product distribution in multicomponent electrocatalytic syntheses?

In electrocatalytic pyrazole synthesis from hydrazine, acetylacetone, and diethyl bromomalonate:

Q. Why do additives like LiBr reduce yields in ATRA reactions involving diethyl bromomalonate?

Contrary to prior reports, LiBr inhibits radical chain propagation by scavenging reactive intermediates. Key findings:

| Additive | Yield (%) | Observation |

|---|---|---|

| None | 72 | Clean product formation |

| LiBr | 35 | Side reactions dominate |

Avoid Lewis acids in photoredox ATRA reactions to maintain efficiency.

Data-Driven Insights

Q. How can researchers troubleshoot low yields in diethyl bromomalonate-mediated cyclopropanation?

- Base Selection : Use sterically hindered bases (e.g., DBU) to prevent undesired dimerization .

- Substrate Scope : Electron-deficient alkenes (e.g., nitroolefins) react faster due to enhanced electrophilicity .

- Catalyst Loading : 1–2 mol% of Ru(bpy)₃Cl₂ suffices for most photoredox reactions, reducing costs .

Q. What advanced characterization techniques validate diethyl bromomalonate adducts in fullerene chemistry?

- HPLC-MS : Isolate and quantify monoadducts (e.g., Gd₂@C₇₉N-malonate) with retention time shifts .

- DFT Calculations : Model charge transfer between the malonate enolate and fullerene cage to predict regioselectivity .

Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.